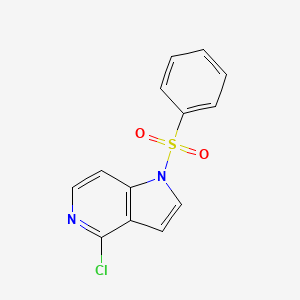

1-(Phenylsulfonyl)-4-chloro-5-azaindole

概要

説明

“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

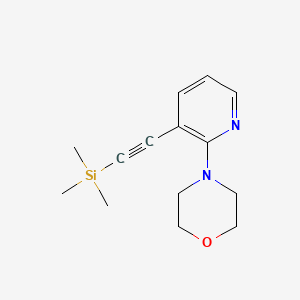

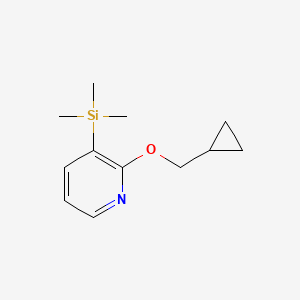

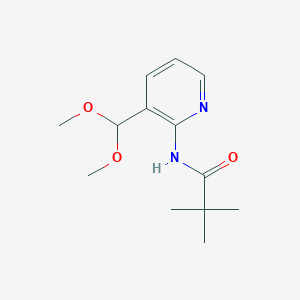

The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .

Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .

科学的研究の応用

Anti-SARS-CoV-2 and MERS-CoV-2 Therapeutics

Spirooxindole-based phenylsulfonyl moiety, which is structurally similar to “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, has been investigated for its anti-coronavirus activity. The newly designed anti-SARS-CoV-2 therapeutics spirooxindoles were synthesized by [3 + 2] cycloaddition reactions. These compounds were assessed individually against the highly pathogenic human coronaviruses and proved to be highly potent and safer .

Antiviral Agents

Indole derivatives, which include “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, have been reported to possess various biological activities, including antiviral properties. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Agents

Indole derivatives have also been reported to possess anti-inflammatory properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Agents

Indole derivatives have been reported to possess anticancer properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anticancer drugs .

Anti-HIV Agents

Indole derivatives have been reported to possess anti-HIV properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-HIV drugs .

Antimicrobial Agents

Indole derivatives have been reported to possess antimicrobial properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antimicrobial drugs .

Antitubercular Agents

Indole derivatives have been reported to possess antitubercular properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antitubercular drugs .

Antidiabetic Agents

Indole derivatives have been reported to possess antidiabetic properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antidiabetic drugs .

Safety and Hazards

将来の方向性

In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .

作用機序

Target of Action

Similar compounds with a phenylsulfonyl group have been used as building blocks in various organic syntheses , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that the phenylsulfonyl group can serve as an n-blocking and directing group in various organic syntheses . This suggests that the compound might interact with its targets by blocking certain functional groups or directing the course of biochemical reactions.

Biochemical Pathways

Given its potential role in organic syntheses, it’s plausible that this compound could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds, such as in the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

A related compound, sam-760, was predominantly metabolized by cyp3a, a member of the cytochrome p450 family of enzymes

特性

IUPAC Name |

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQZEWWSOWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)